![molecular formula C11H15ClO B1666354 6-tert-Butyl-4-chloro-m-cresol CAS No. 30894-16-7](/img/structure/B1666354.png)
6-tert-Butyl-4-chloro-m-cresol
Overview
Description
6-tert-Butyl-4-chloro-m-cresol, also known as 4-chloro-3-methyl-6-tert-butyl-phenol, is a chemical compound with the molecular formula C11H15ClO. It is a derivative of m-cresol, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group and a chlorine atom. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Biochemical Analysis
Biochemical Properties
It is known that phenols, such as 6-tert-Butyl-m-cresol, do not behave as organic alcohols, but rather, they react as weak organic acids . This property may influence its interactions with various biomolecules.
Cellular Effects
It is known that phenolic compounds can have various effects on cells, including potential antimicrobial properties .
Dosage Effects in Animal Models
It is known that p-Chlorocresol, a related compound, has low to moderate acute oral toxicity in rats and mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-chloro-m-cresol typically involves the alkylation of m-cresol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the tert-butyl group on the benzene ring. Subsequently, the chlorination of the alkylated product is carried out using chlorine gas or a chlorinating agent like thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-chloro-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H15ClO
- Molecular Weight : 198.69 g/mol
- CAS Number : 88-60-8
This compound is characterized by its low volatility and high thermal stability, making it suitable for various industrial applications. Its solubility in organic solvents like benzene and toluene further enhances its utility in different formulations.
Scientific Research Applications
- Antioxidant in Plastics and Rubber
-
Stabilizer for Food Packaging
- The compound has been identified as a stabilizer in food packaging materials, ensuring that the integrity of the packaging remains intact under various environmental conditions. Its use is particularly relevant in white or brightly colored products where discoloration from antioxidants can be a concern .
-
Research on Toxicological Effects
- Studies have shown that this compound has a low toxicity profile when used within recommended limits. However, exposure at high concentrations has been linked to adverse effects such as liver and kidney damage in animal studies . These findings underscore the importance of monitoring exposure levels to ensure safety in industrial applications.
Case Study 1: Antioxidant Efficacy
A study conducted by Sumitomo Chemical demonstrated that this compound effectively inhibited oxidative degradation in polypropylene films. The films treated with this antioxidant exhibited significantly improved thermal stability compared to untreated samples, highlighting its efficacy in enhancing product longevity .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment by the National Toxicology Program (NTP) evaluated the effects of prolonged exposure to this compound in F344/N rats. The study found no significant evidence of carcinogenic activity but noted some non-neoplastic lesions associated with high-dose exposure, emphasizing the need for careful handling and usage guidelines .
Mechanism of Action
The antimicrobial activity of 6-tert-Butyl-4-chloro-m-cresol is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Lacks the tert-butyl group, resulting in different physical and chemical properties.
4-tert-butylphenol: Lacks the chlorine atom, affecting its antimicrobial activity.
m-cresol: The parent compound without any substituents.
Uniqueness
6-tert-Butyl-4-chloro-m-cresol is unique due to the presence of both the tert-butyl group and the chlorine atom on the benzene ring. This combination enhances its antimicrobial properties and makes it more effective as a preservative and disinfectant compared to its similar compounds .
Biological Activity
6-tert-Butyl-4-chloro-m-cresol (CAS No. 30894-16-7) is a synthetic phenolic compound widely used as an antioxidant in various industrial applications, particularly in rubber and plastic products. Its biological activity has garnered attention due to potential health impacts, including toxicity and carcinogenicity. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15ClO
- Molecular Weight : 198.69 g/mol
- Structure : The compound features a tert-butyl group and a chloro substituent on the m-cresol ring, which contributes to its antioxidant properties.
Acute Toxicity
Research indicates that this compound exhibits acute toxicity in various animal models. For instance, studies have shown significant weight loss and reduced feed consumption in rodents exposed to high concentrations of the compound. Specifically, male and female rats fed diets containing up to 5,000 ppm exhibited notable adverse effects, including renal tubule necrosis and lymphocytic depletion in lymphoid tissues .
Chronic Exposure Effects
Chronic exposure studies have highlighted developmental toxicity associated with this compound. In particular, exposure to sublethal concentrations during critical developmental stages has been shown to impair growth and induce malformations in amphibian models such as Silurana tropicalis .
Exposure Level (μg/L) | Body Size Reduction (%) | Body Mass Reduction (%) | Malformation Incidence (%) |
---|---|---|---|
0.002 | 8 | 17 | 50 |
0.1 | 10 | 20 | 60 |
5 | 12 | 25 | 70 |
The biological activity of this compound is primarily attributed to its ability to act as an antioxidant. However, its metabolic byproducts may lead to oxidative stress under certain conditions. The compound can interfere with thyroid hormone-dependent processes, which are critical for normal development in vertebrates .
Carcinogenic Potential
While some studies suggest that the compound may not exhibit significant carcinogenic activity at lower doses, there is evidence of increased neoplasms at higher exposure levels in long-term studies involving rodents . The National Toxicology Program (NTP) reported no clear evidence of carcinogenicity in certain experimental settings but noted non-neoplastic lesions that could indicate potential risks at elevated exposures.
Case Study 1: Developmental Disruption in Amphibians
A study conducted by researchers examined the effects of chronic exposure to varying concentrations of TBBC (a related compound) on Silurana tropicalis. The findings indicated that even low levels of exposure could lead to significant developmental delays and malformations .
Case Study 2: Long-term Feeding Studies
In a two-year feeding study involving F344/N rats and B6C3F1 mice, researchers observed that high doses of TBBC resulted in decreased body weights and altered organ weights without definitive evidence of cancer . However, the presence of non-neoplastic lesions suggests a need for further investigation into long-term health implications.
Properties
IUPAC Name |
2-tert-butyl-4-chloro-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-7-5-10(13)8(6-9(7)12)11(2,3)4/h5-6,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFFHOQPXOVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041455 | |
Record name | 2-tert-Butyl-4-chloro-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30894-16-7 | |
Record name | 6-tert-Butyl-4-chloro-m-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030894167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-Butyl-4-chloro-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-TERT-BUTYL-4-CHLORO-M-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2C49X67E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.